molecular formula C25H26FN3O B10821168 N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide

N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B10821168
M. Wt: 403.5 g/mol
InChI Key: UFMMUJKRURNXNK-UHFFFAOYSA-N
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Description

AFUB7AICA 7’-azaindole isomer: is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a byproduct in the synthesis of AFUB7AICA and is primarily used for research and forensic applications . The compound has a molecular formula of C25H26FN3O and a molecular weight of 403.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFUB7AICA 7’-azaindole isomer involves the functionalization of the 7-azaindole template. Advances in metal-catalyzed chemistry have supported the development of novel and effective methods for the functionalization of 7-azaindoles . The synthetic routes typically involve metal-catalyzed cross-coupling and C–H bond functionalization reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

AFUB7AICA 7’-azaindole isomer undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions

The functionalization of 7-azaindoles, including AFUB7AICA 7’-azaindole isomer, often involves the use of metal catalysts and specific reagents tailored to the desired reaction. For example, metal-catalyzed cross-coupling reactions are common .

Major Products Formed

The major products formed from these reactions depend on the specific functionalization being performed.

Mechanism of Action

The mechanism of action of AFUB7AICA 7’-azaindole isomer involves its interaction with specific molecular targets and pathways. . This interaction can influence various physiological processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AFUB7AICA 7’-azaindole isomer is unique due to its specific structural configuration and its role as a byproduct in the synthesis of AFUB7AICA. Its structural similarity to known synthetic cannabinoids makes it valuable for research and forensic applications .

Properties

Molecular Formula

C25H26FN3O

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C25H26FN3O/c26-20-5-3-16(4-6-20)15-29-7-1-2-21-22(14-27-23(21)29)24(30)28-25-11-17-8-18(12-25)10-19(9-17)13-25/h1-7,14,17-19H,8-13,15H2,(H,28,30)

InChI Key

UFMMUJKRURNXNK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN=C5C4=CC=CN5CC6=CC=C(C=C6)F

Origin of Product

United States

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